tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate
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Overview
Description
1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a bromophenyl group, and a sulfonyl amino moiety. Its chemical properties make it a valuable reagent in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- involves several steps. The primary synthetic route includes the reaction of piperidine with 4-bromobenzenesulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- involves its interaction with specific molecular targets. The sulfonyl amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The bromophenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the piperidine ring provides structural stability .
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 3-[[[(4-phenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester: This compound lacks the bromine atom, resulting in different reactivity and binding properties.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a piperazine ring instead of a piperidine ring, leading to variations in its chemical behavior and applications.
The unique combination of functional groups in 1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- makes it a valuable compound in various fields of research, offering distinct advantages over its analogs.
Properties
CAS No. |
1002360-24-8 |
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Molecular Formula |
C17H25BrN2O4S |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[[(4-bromophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-4-5-13(12-20)11-19-25(22,23)15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3/t13-/m1/s1 |
InChI Key |
CLFSMSJFZSHDQD-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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